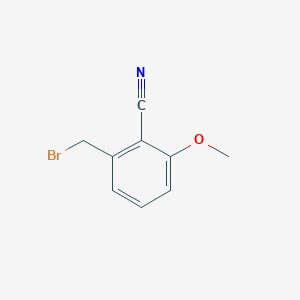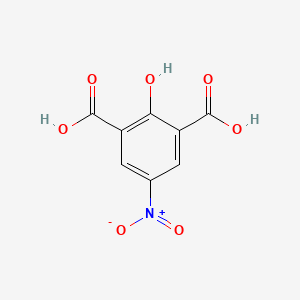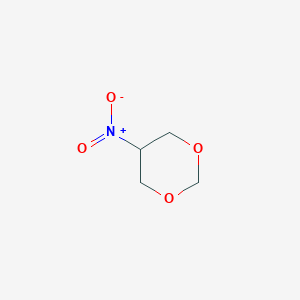
(2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid, also known as DFBOA, is an organic compound with a wide range of applications in the fields of scientific research, lab experiments, and biochemistry. It is a carboxylic acid with a molecular formula of C8H6F2O3 and a molecular weight of 186.12 g/mol. DFBOA is a colorless solid at room temperature, and has a melting point of 126-128°C. DFBOA is highly soluble in water and is used in many applications as a precursor for other organic compounds.
Aplicaciones Científicas De Investigación
(2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and carbohydrates. (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid has also been used in the synthesis of fluorescent dyes, which are used in the detection of proteins, DNA, and other biomolecules. (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid has also been used in the synthesis of polymers, which are used in the fabrication of nanomaterials and other materials with unique properties. In addition, (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid has been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.
Mecanismo De Acción
(2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid is an organic compound that is used in the synthesis of various organic compounds. It acts as a proton donor, donating a proton to the organic compound that it is reacting with. This proton transfer results in the formation of a new product. In addition, (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid can act as an electron acceptor, accepting electrons from the organic compound that it is reacting with. This electron transfer results in the formation of a new product.
Biochemical and Physiological Effects
(2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid has been found to have several biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators. (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid has also been found to inhibit the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid has several advantages for use in lab experiments. It is a colorless solid at room temperature, and is highly soluble in water. This makes it easy to work with and store. In addition, (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid is relatively inexpensive, making it cost-effective for use in lab experiments.
However, there are some limitations to using (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid in lab experiments. It is a highly reactive compound and can easily react with other compounds and produce unwanted by-products. In addition, (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid is highly toxic and can cause skin irritation and eye damage if not handled properly.
Direcciones Futuras
The potential applications of (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid are numerous and varied. Further research is needed to explore the potential of (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid in the synthesis of pharmaceuticals, fluorescent dyes, and nanomaterials. In addition, further research is needed to explore the potential of (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid in the inhibition of enzymes involved in the production of inflammatory mediators and reactive oxygen species. Finally, further research is needed to explore the potential of (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid in the synthesis of polymers and other materials with unique properties.
Métodos De Síntesis
(2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid is synthesized by a two-step process involving the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride, followed by the reaction of the resulting aldehyde-hydroxylamine adduct with acetic anhydride. The reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride is carried out in a two-phase system consisting of an aqueous phase and an organic phase. The aqueous phase is composed of water and hydroxylamine hydrochloride, while the organic phase is composed of 2,4-difluorobenzaldehyde and acetic anhydride. The reaction is carried out at a temperature of 60-65°C for one hour. The resulting aldehyde-hydroxylamine adduct is then reacted with acetic anhydride in an aqueous-organic two-phase system. The reaction is carried out at a temperature of 60-65°C for one hour. The resulting product is purified by recrystallization from methanol-water.
Propiedades
IUPAC Name |
(E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTCEHNGUPAFMD-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid | |
CAS RN |
1354707-64-4 | |
| Record name | (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)


![2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B6597041.png)
